molecular formula C14H24N4 B025897 2,2'-Azobis(2,4-dimethylvaleronitrile) CAS No. 4419-11-8

2,2'-Azobis(2,4-dimethylvaleronitrile)

Cat. No. B025897
CAS RN: 4419-11-8
M. Wt: 248.37 g/mol
InChI Key: WYGWHHGCAGTUCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo compounds, including AMVN, involves techniques that ensure the stable integration of the azo group (-N=N-) into the target molecular structure. These methods are pivotal for producing compounds with the desired reactivity and stability characteristics. AMVN's synthesis is tailored to yield a compound with specific thermal decomposition behaviors essential for its role as a radical initiator in chemical processes.

Molecular Structure Analysis

The molecular structure of AMVN, characterized by its azo bond (-N=N-) linkage, plays a crucial role in its reactivity and stability. Studies on related azo compounds have shown that the arrangement of the azo group and its neighboring functional groups significantly affects the compound's thermal stability and reactivity. The structural analysis of AMVN is critical for understanding its decomposition mechanism and the conditions under which it can serve as an effective initiator for radical-mediated reactions.

Chemical Reactions and Properties

AMVN is primarily used in radical polymerization reactions due to its ability to undergo thermal decomposition and generate free radicals. This property is leveraged in synthesizing polymers where controlled radical generation is crucial. The thermal hazard and decomposition behaviors of AMVN have been extensively studied, highlighting its higher reactivity compared to other azo compounds. These studies provide essential data for safe handling and utilization in industrial applications.

Physical Properties Analysis

The physical properties of AMVN, such as its solubility, melting point, and thermal stability, are crucial for its application in chemical processes. Its lipophilic nature makes it particularly useful in initiating lipid peroxidation in both hydrophobic and hydrophilic environments, making it a versatile tool in studying oxidative stress and antioxidant efficacy in biological systems.

Chemical Properties Analysis

The chemical properties of AMVN, including its reactivity under various conditions and its interaction with different substrates, are central to its applications in chemical synthesis and research. Its ability to initiate radical reactions in a controlled manner makes it a valuable tool for synthesizing complex molecules and studying reaction mechanisms involving free radicals.

  • Noguchi et al., 1998 discussed its application to lipid peroxidation.
  • Shanghao Liu et al., 2019 studied its thermal hazard and decomposition behaviors.
  • F.-J. Li et al., 2003 investigated its role as a lipophilic free radical initiator in enhancing apoptosis induced by hyperthermia.
  • S. Noro et al., 2005 provided insights into synthesis and crystallographic characterization relevant to molecular structure analysis.

Scientific Research Applications

  • Soap-free Emulsion Polymerization : It acts as an initiator in soap-free emulsion polymerization of 4-vinylpyridine and styrene. This process aids in understanding the mechanism of interfacial particle formation (Ni et al., 2001).

  • Photo-living Radical Polymerization : The compound serves as an initiator for nitroxide-mediated photo-living radical polymerization of methyl methacrylate, indicating its role in advanced polymerization techniques (Yoshida, 2010).

  • Study of Free Radicals : It's used in studying the damage induced by free radicals on biological molecules and membranes and their inhibition in model systems (Niki, 1990).

  • Drug Delivery Systems : The initiator affects the fluidity and permeability of model membranes, potentially improving drug delivery systems (Nakagawa et al., 2009).

  • Low-Temperature Initiator : It produces spherical poly(N-vinylcarbazole) particles at low temperatures, demonstrating its effectiveness as a low-temperature initiator (Oh et al., 2008).

  • Bromoallylation of Acetylenes : The compound catalyzes the free-radical-mediated bromoallylation of acetylenes, yielding specific organic compounds (Kippo et al., 2010).

  • Thermal Hazard Analysis : It is studied for its exothermic reaction characteristics in polymerization, which, while beneficial, may pose process hazards (Tsai et al., 2021; Cao & Liu, 2019).

  • Inhibition of Lipid Peroxidation : Sesaminols are studied as potent inhibitors of lipid peroxidation induced by this compound due to their ability to scavenge free radicals (Kang et al., 1998).

  • Mitochondrial Transcription Sensitivity : The mitochondrial transcription system is sensitive to inhibition by peroxyl radicals generated by this compound (Kristal et al., 1994).

  • Thermal Decomposition Safety : Its thermal decomposition characteristics require strict control for desired reactions (Liu et al., 2019).

Safety And Hazards

2,2’-Azobis(2,4-dimethylvaleronitrile) is a hazardous substance . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be kept only in original packaging . Avoid breathing dust/fume/gas/mist/vapours/spray . Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGWHHGCAGTUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N
Source PubChem
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Molecular Formula

C14H24N4
Record name 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE)
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DSSTOX Substance ID

DTXSID3044675, DTXSID90859867
Record name 2,2'-Azobis[2,4-dimethylvaleronitrile]
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Record name 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile)
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Molecular Weight

248.37 g/mol
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Physical Description

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals
Record name 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE)
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Record name Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-
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Product Name

2,2'-Azobis(2,4-dimethylvaleronitrile)

CAS RN

4419-11-8, 1547296-70-7
Record name 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE)
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Record name 2,2′-Azobis[2,4-dimethylvaleronitrile]
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Record name 2,2'-Azobis(2,4-dimethylvaleronitrile)
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Record name Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-
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Record name 2,2'-Azobis[2,4-dimethylvaleronitrile]
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Record name 2,2'-azobis[2,4-dimethylvaleronitrile]
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Record name a,a'-Azobisdimethylvalerylnitrile~
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Record name 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE)
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Synthesis routes and methods I

Procedure details

To a solution of 63.2 parts of 2-amino-2,4-dimethylpentanonitrile in 592 parts of methanol are added over a 20 minute period at -10°C. with agitation 377 parts of a 15% aqueous sodium hypochlorite solution. The reaction was then allowed to warm to 10°C. and held for 10 minutes. At this point methanol constitutes 74 volume percent of the aqueous solvent. The resulting reaction product was diluted with 500 parts of water and titrated with standard sodium thiosulfate as described in Example 1. About 0.015 equivalent of oxidizing agent was present. The resulting slurry was then acidified to a pH of 1.0 with 15% hydrochloric acid and 0.52 gram of sodium nitrite (0.015 equivalent) were stirred into the mixture. The precipitated 2,2'-azobis (2,4-dimethylvaleronitrile) was isolated by filtration and found to be non-oily, white and dry with a purity of 98%.
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Synthesis routes and methods II

Procedure details

To a mixture of 276 parts of methanol and 129 parts of 10% aqueous calcium hypochlorite at -10°C. are added with agitation 15.6 parts of 2-amino-4-methoxy-2,4-dimethylpentanonitrile. The mixture was stirred for approximately 45 minutes while the temperature was allowed to rise to 10°C. At this point in the reaction methanol constitutes 75 volume percent of the aqueous solvent. Titration with sodium thiosulfate as described in Example 1 showed 0.045 equivalent of oxidizing agents in the reaction mixture. The reaction mixture was then acidified to a pH of 3 with 10% hydrochloric acid and 2.16 grams (.0675 equivalent) of SO2 gas were added to the mixture, followed by 232 parts of water. The precipitated 2,2'-azobis (2,4-dimethylvaleronitrile), isolated by filtration, was found to be white and free-flowing and had a purity of 97.7%.
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Synthesis routes and methods III

Procedure details

Next, 213 g of a 10% aqueous sodium hypochlorite solution was cooled to 5° C. and 0.5 g of benzyltriethylammonium chloride was added thereto. To the resulting aqueous solution was added 200 ml of an ethyl acetate solution containing 33 g of the resulting 90%-pure 2-amino-2,4-dimethylpentanonitrile over 30 minutes with stirring. This reaction mixture was stirred at 5° to 10° C. for 3 hours, and the organic and water phases were separated from each other. Ethyl acetate was removed from the organic phase under reduced pressure. The resulting white crystals were washed with water and dried to obtain 24.8 g of 2,2'-azobis(2,4-dimethylpentanonitrile). Yield was 85 mole %.
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Synthesis routes and methods IV

Procedure details

In the same manner as in Example 1, 2-amino-2,4-dimethylpentanonitrile and sodium hypochlorite were reacted. By iodometry, it was found that the total oxidative compounds in both the water and ethyl acetate phases after reaction was 0.05 equivalent. The reaction mixture was adjusted to a pH of 6 with a dilute sulfuric acid, and a solution of 6.5 g (0.125 equivalent) of sodium bisulfite in 30 ml of water was added thereto. The resulting mixture was stirred at 15° C. for 30 minutes to effect the reduction. Thereafter, the ethyl acetate phase was separated from the water phase, and the ethyl acetate in the organic phase was removed by distillation. Water was added to the residue and precipitated white crystals were filtered, washed with water and dried to obtain 26.0 g of 2,2'-azobis(2,4-dimethylvaleronitrile). Yield was 89 mole %. The product was analyzed by iodometry, and it was found that the amount of oxidative impurities was 100 ppm or less and that the purity of the product was 99.5%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 2
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 3
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 4
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 5
2,2'-Azobis(2,4-dimethylvaleronitrile)
Reactant of Route 6
2,2'-Azobis(2,4-dimethylvaleronitrile)

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